molecular formula C7H5ClN2S2 B1592421 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine CAS No. 598298-10-3

4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine

Cat. No. B1592421
Key on ui cas rn: 598298-10-3
M. Wt: 216.7 g/mol
InChI Key: MPSIJWLMMVUKGB-UHFFFAOYSA-N
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Patent
US07745449B2

Procedure details

To 1 L round-bottom flask was added 4-chloro-2-(methylthio)thieno[2,3-d]pyrimidine (35.0 g, 162 mmol), THF (300 mL). The solution was stirred at 0° C. and treated dropwise with a solution of OXONE (209 g, 339 mmol) in water (350 mL). The resulting mixture was stirred at RT overnight. The reaction mixture was diluted with EtOAc (500 mL) and water (300 mL). Separated the layers, the aqueous layer was extracted with EtOAc (3×300 mL). Organic layers were combined, washed with brine (2×300 mL), dried over MgSO4, filtered and concentrated to give (33 g). MS (ES+): 249 (M+H)+.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
209 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][S:10][C:4]=2[N:5]=[C:6](SC)[N:7]=1.[CH2:13]1COCC1.O[O:19][S:20]([O-:22])=O.[K+]>O.CCOC(C)=O>[Cl:1][C:2]1[C:3]2[CH:12]=[CH:11][S:10][C:4]=2[N:5]=[C:6]([S:20]([CH3:13])(=[O:22])=[O:19])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC=1C2=C(N=C(N1)SC)SC=C2
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
209 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Separated the layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
washed with brine (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give (33 g)

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(N=C(N1)S(=O)(=O)C)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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